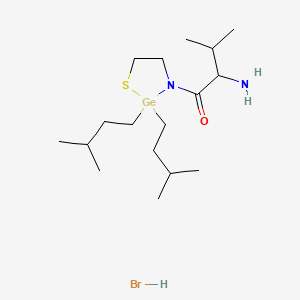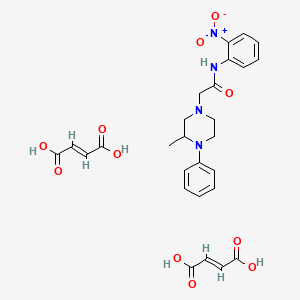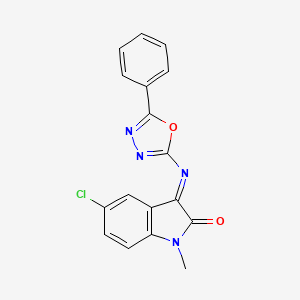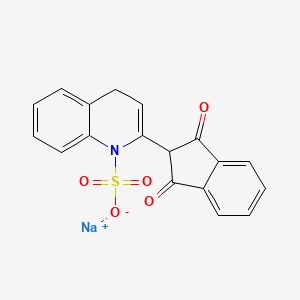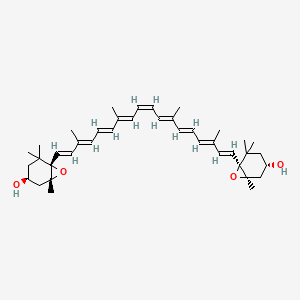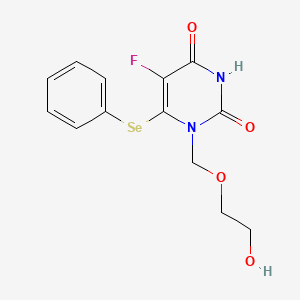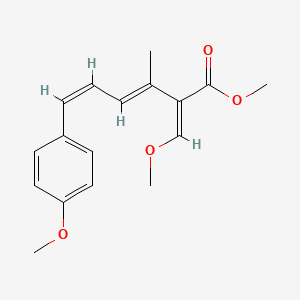
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is an organic compound characterized by its complex structure, which includes methoxymethylene and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for further pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
Bromine compounds: Compounds containing bromine, known for their reactivity and use in organic synthesis.
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group, used in various chemical applications.
Uniqueness
(E,Z,E)-2-(Methoxymethylene)-6-(4-methoxyphenyl)-3-methyl-3,5-hexadienoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of methoxymethylene and methoxyphenyl groups sets it apart from simpler compounds like methylcyclohexane and 4-methoxyphenethylamine.
Propiedades
Número CAS |
86421-33-2 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
methyl (2E,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(16(12-19-2)17(18)21-4)6-5-7-14-8-10-15(20-3)11-9-14/h5-12H,1-4H3/b7-5-,13-6+,16-12+ |
Clave InChI |
VHMKGBYCXDBNFU-LWXRDYOCSA-N |
SMILES isomérico |
C/C(=C\C=C/C1=CC=C(C=C1)OC)/C(=C\OC)/C(=O)OC |
SMILES canónico |
CC(=CC=CC1=CC=C(C=C1)OC)C(=COC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


